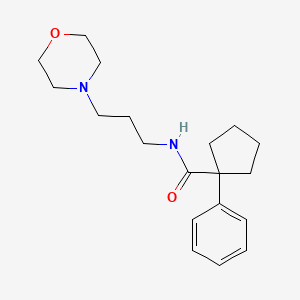

N-(3-Morpholin-4-ylpropyl)(phenylcyclopentyl)formamide

Description

N-(3-Morpholin-4-ylpropyl)(phenylcyclopentyl)formamide is a synthetic formamide derivative characterized by a morpholine ring linked via a propyl chain and a phenyl-substituted cyclopentyl group. The phenylcyclopentyl group may contribute to lipophilicity and steric bulk, influencing receptor binding or metabolic stability.

Properties

IUPAC Name |

N-(3-morpholin-4-ylpropyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O2/c22-18(20-11-6-12-21-13-15-23-16-14-21)19(9-4-5-10-19)17-7-2-1-3-8-17/h1-3,7-8H,4-6,9-16H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOFCGCQPZAOEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NCCCN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Morpholin-4-ylpropyl)(phenylcyclopentyl)formamide typically involves the reaction of 3-(4-morpholinyl)propylamine with phenylcyclopentanone in the presence of a formylating agent. The reaction conditions often include:

Solvent: Common solvents used include dichloromethane or ethanol.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-Morpholin-4-ylpropyl)(phenylcyclopentyl)formamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted morpholine or phenyl derivatives.

Scientific Research Applications

N-(3-Morpholin-4-ylpropyl)(phenylcyclopentyl)formamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Morpholin-4-ylpropyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Formamide Derivatives

Key structural differences among formamide analogs are highlighted below:

Key Observations :

- Morpholine vs.

- Aromatic Substituents : The phenylcyclopentyl group in the target compound introduces greater steric hindrance compared to smaller cyclopropane or methoxyphenyl groups, which may reduce off-target interactions but limit solubility .

Pharmacological and Analytical Insights

- Receptor Binding: Formoterol-related compound B (a β2-agonist analog) demonstrates the importance of hydroxy and methoxy groups in adrenergic receptor interactions.

- Analytical Methods : UPLC/MS/MS techniques, as used for DMF biomarkers (e.g., N-methylcarbamoyl adducts), could be adapted for quantifying the target compound and its metabolites, given their structural complexity and low volatility .

Biological Activity

N-(3-Morpholin-4-ylpropyl)(phenylcyclopentyl)formamide is a synthetic compound characterized by its unique molecular structure, which includes a morpholine ring, a phenyl group, and a cyclopentyl group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

- Molecular Formula : C18H28N2O2

- IUPAC Name : N-(3-morpholin-4-ylpropyl)-1-phenylcyclopentane-1-carboxamide

- CAS Number : 510756-05-5

Synthesis

The synthesis of this compound typically involves the reaction between 3-(4-morpholinyl)propylamine and phenylcyclopentanone, utilizing formylating agents. The process generally occurs in solvents like dichloromethane or ethanol at room temperature or slightly elevated temperatures, often with acid catalysts to enhance yield.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of various enzymes and receptors, influencing several signaling pathways crucial for cellular functions. This modulation can lead to diverse biological effects, including anti-inflammatory and analgesic properties.

Potential Therapeutic Applications

Research indicates that this compound may have applications in treating various conditions:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.

- Analgesic Properties : It may act as an analgesic by affecting pain pathways in the central nervous system.

- Cancer Research : Preliminary studies suggest potential efficacy against certain cancer types by modulating pathways involved in cell proliferation and survival .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes related to inflammatory responses. For example, it was found to reduce the activity of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process.

In Vivo Studies

Animal models have been used to assess the analgesic effects of this compound. Results indicated that administration led to a significant reduction in pain response compared to control groups, suggesting its potential as a pain management therapy.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(3-Morpholin-4-ylpropyl)(phenylcyclopentyl)carboxamide | Structure | Anti-inflammatory, analgesic |

| N-(3-Morpholin-4-ylpropyl)(phenylcyclopentyl)amine | Structure | Moderate anti-cancer activity |

| N-(3-Morpholin-4-ylpropyl)(phenylcyclopentyl)alcohol | Structure | Weak analgesic effects |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing N-(3-Morpholin-4-ylpropyl)(phenylcyclopentyl)formamide, and how can reaction parameters be optimized?

- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, a primary amine (e.g., 3-morpholinopropylamine) may react with a formylating agent (e.g., phenylcyclopentyl carbonyl chloride) under controlled conditions. Key parameters include:

- Catalyst Selection : Triethylamine (TEA) is often used to neutralize HCl byproducts, improving reaction efficiency .

- Temperature Control : Reactions are typically conducted at 0–5°C during formylation to prevent side reactions .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is critical for isolating the product. Yield optimization (~80%) is achieved by iterative adjustments to stoichiometry and reaction time .

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Analysis :

- 1H-NMR : Peaks for morpholine protons (δ 3.5–3.7 ppm), cyclopentyl protons (δ 1.5–2.5 ppm), and formamide NH (δ 8.1–8.3 ppm) confirm connectivity .

- 13C-NMR : Carbonyl resonance (δ ~165 ppm) and morpholine carbons (δ ~50–70 ppm) validate the structure .

- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]+ at m/z 331.238) ensures molecular weight accuracy .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors, as formamide derivatives may exhibit mild toxicity .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory .

- Storage : Store at –20°C in airtight containers to prevent degradation and moisture absorption .

Advanced Research Questions

Q. How can computational modeling aid in predicting the conformational stability of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like Gaussian or AMBER to simulate energy-minimized conformers. The morpholine ring's chair conformation and cyclopentyl group puckering are key stability factors .

- Density Functional Theory (DFT) : Calculate torsional barriers (e.g., rotation around the formamide bond) to identify dominant conformers. Basis sets like B3LYP/6-31G(d) are recommended .

Q. What strategies resolve discrepancies in crystallographic data refinement for this compound using SHELX software?

- Methodological Answer :

- Twinning Analysis : Use SHELXL's TWIN command to model twinned crystals, which are common in morpholine derivatives due to symmetry .

- Alternative Refinement Models : Test non-uniform displacement parameters (ADPs) for cyclopentyl groups if residual electron density exceeds 0.3 eÅ⁻³ .

- Validation Tools : Cross-check with PLATON or CCDC Mercury to ensure geometric restraints align with expected bond lengths/angles .

Q. How can impurity profiling and quantification be systematically performed for this compound?

- Methodological Answer :

- HPLC Method : Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of 0.1% TFA in water/acetonitrile (70:30). Detect impurities at 254 nm, referencing USP standards for calibration .

- LC-MS/MS : Quantify trace impurities (e.g., unreacted amines) using MRM transitions. Limit of quantification (LOQ) should be ≤0.1% .

Q. What experimental approaches can elucidate the compound's metabolic stability in biological systems?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) at 37°C. Monitor parent compound depletion via LC-MS over 60 minutes. Calculate half-life (t½) using first-order kinetics .

- Metabolite Identification : Use high-resolution Q-TOF MS to detect hydroxylated metabolites (e.g., +16 Da shifts) or morpholine ring-opened products .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data between synthesized batches?

- Methodological Answer :

- Batch Comparison : Run 2D NMR (COSY, HSQC) to confirm spin systems. Discrepancies in cyclopentyl proton splitting may indicate stereoisomerism or rotameric equilibria .

- Variable Temperature NMR : Acquire spectra at –40°C to "freeze" conformational exchange and resolve overlapping peaks .

Q. What steps mitigate variability in crystallographic R-factors during structural refinement?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.